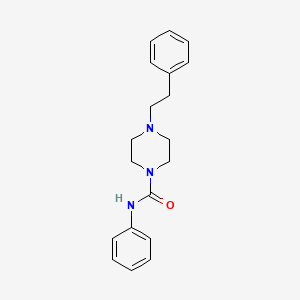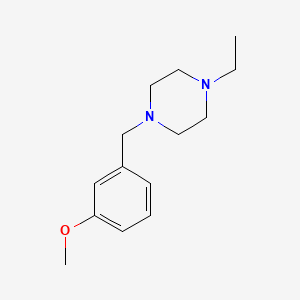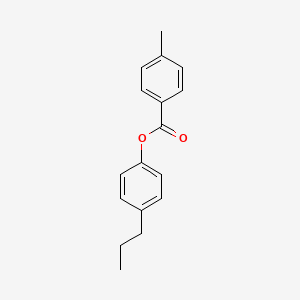
N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide, also known as GW501516, is a synthetic compound that acts as a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). This compound has gained attention in scientific research due to its potential therapeutic effects on various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
Mécanisme D'action
N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide acts as a selective agonist of PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, inflammation, and cell differentiation. Activation of PPARδ by N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide leads to the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis, resulting in increased energy expenditure and improved metabolic function.
Biochemical and Physiological Effects
N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide has been shown to increase endurance and exercise capacity in animal models by enhancing the utilization of fatty acids as an energy source. It has also been reported to improve insulin sensitivity and glucose uptake in skeletal muscle, which may contribute to its anti-diabetic effects. Additionally, N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide has been shown to reduce inflammation and oxidative stress in various tissues, including the liver and adipose tissue.
Avantages Et Limitations Des Expériences En Laboratoire
N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for PPARδ, as well as its ability to cross the blood-brain barrier. However, it is important to note that N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide has been banned by the World Anti-Doping Agency (WADA) due to its potential performance-enhancing effects in athletes. Furthermore, the long-term safety and potential side effects of N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide in humans are not yet fully understood.
Orientations Futures
Future research on N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide should focus on its potential therapeutic effects on various diseases, including metabolic disorders, cardiovascular diseases, and cancer. Additionally, studies should investigate the long-term safety and potential side effects of N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide in humans. Furthermore, the development of more selective and safer PPARδ agonists may lead to the discovery of novel therapeutic agents for the treatment of metabolic disorders and other diseases.
Applications De Recherche Scientifique
N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic effects on metabolic disorders, including obesity, insulin resistance, and type 2 diabetes. It has been shown to improve glucose and lipid metabolism by increasing fatty acid oxidation and reducing inflammation. Furthermore, N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide has been reported to have anti-inflammatory and anti-atherosclerotic effects, making it a potential candidate for the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
N-phenyl-4-(2-phenylethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(20-18-9-5-2-6-10-18)22-15-13-21(14-16-22)12-11-17-7-3-1-4-8-17/h1-10H,11-16H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJUIEDKDMPUJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782387 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-phenyl-4-(2-phenylethyl)piperazine-1-carboxamide | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]acetic acid](/img/structure/B5689271.png)

![1-[4-(6-ethylpyrimidin-4-yl)-1,4-oxazepan-6-yl]-N,N-dimethylmethanamine](/img/structure/B5689292.png)
![6-(4-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5689294.png)
![3-[(3-fluorobenzoyl)amino]benzoic acid](/img/structure/B5689297.png)
![rel-(4aS,8aS)-2-{[(2-methylbenzyl)thio]acetyl}octahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride](/img/structure/B5689302.png)
![N-cyclopropyl-3-{5-[(5-methyl-1H-pyrazol-1-yl)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5689307.png)


![4-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-3-fluoropyridine](/img/structure/B5689337.png)

![3-methyl-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5689344.png)
![5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5689360.png)
![4-(hydroxymethyl)-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5689368.png)